molecular formula C7H10N2O B2438327 1-(5-Methyl-pyrazol-1-yl)-propan-2-one CAS No. 1004643-66-6

1-(5-Methyl-pyrazol-1-yl)-propan-2-one

Cat. No.: B2438327
CAS No.: 1004643-66-6
M. Wt: 138.17
InChI Key: PUVLJGUPVSVVGL-UHFFFAOYSA-N
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Description

1-(5-Methyl-pyrazol-1-yl)-propan-2-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a methyl group attached to the pyrazole ring and a propan-2-one moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methyl-pyrazol-1-yl)-propan-2-one can be synthesized through several methods. One common method involves the reaction of 5-methylpyrazole with a suitable alkylating agent such as 2-bromopropan-2-one. The reaction is typically carried out in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-pyrazol-1-yl)-propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propan-2-one moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(5-Methyl-pyrazol-1-yl)-propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-pyrazol-1-yl)-propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-pyrazol-1-yl)-ethylamine
  • 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine
  • 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

1-(5-Methyl-pyrazol-1-yl)-propan-2-one is unique due to its specific substitution pattern and the presence of the propan-2-one moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar pyrazole derivatives.

Properties

IUPAC Name

1-(5-methylpyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-3-4-8-9(6)5-7(2)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVLJGUPVSVVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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